molecular formula C17H32N6O4 B10799710 Leucylarginylproline

Leucylarginylproline

Cat. No.: B10799710
M. Wt: 384.5 g/mol
InChI Key: IBMVEYRWAWIOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucylarginylproline is a tripeptide compound composed of the amino acids leucine, arginine, and proline. It is known for its role as an inhibitor of the angiotensin-converting enzyme (ACE), with an IC50 value of 0.27 μM . This compound has garnered attention due to its potential therapeutic applications, particularly in the regulation of blood pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Leucylarginylproline can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group on the N-terminus is removed to allow the next amino acid to couple.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques.

Chemical Reactions Analysis

Types of Reactions

Leucylarginylproline primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in reactions typical of its constituent amino acids, such as:

    Oxidation: The arginine residue can undergo oxidation to form various derivatives.

    Reduction: Reduction reactions can modify the proline residue.

    Substitution: Amino acid residues can be substituted to create analogs of this compound.

Common Reagents and Conditions

    Coupling Reagents: HBTU, HATU, or DIC are commonly used in peptide synthesis.

    Deprotection Reagents: TFA (trifluoroacetic acid) is used to remove protecting groups.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Sodium borohydride or dithiothreitol for reduction reactions.

Major Products

The major products of these reactions include various analogs and derivatives of this compound, which can be used to study structure-activity relationships and optimize therapeutic efficacy.

Scientific Research Applications

Leucylarginylproline has a wide range of scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis and enzymatic studies.

    Biology: Studied for its role in regulating blood pressure and its interactions with ACE.

    Medicine: Investigated for its potential as an antihypertensive agent and its effects on cardiovascular health.

    Industry: Utilized in the development of peptide-based therapeutics and as a reference compound in analytical methods.

Mechanism of Action

Leucylarginylproline exerts its effects by inhibiting the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By reducing the levels of angiotensin II, this compound helps lower blood pressure and alleviate hypertension .

Comparison with Similar Compounds

Similar Compounds

    Captopril: Another ACE inhibitor with a different structure but similar antihypertensive effects.

    Enalapril: A prodrug that is converted to its active form, enalaprilat, which inhibits ACE.

    Lisinopril: A long-acting ACE inhibitor used in the treatment of hypertension and heart failure.

Uniqueness

Leucylarginylproline is unique due to its specific tripeptide structure, which allows for targeted inhibition of ACE with high potency. Its peptide nature also offers potential advantages in terms of specificity and reduced side effects compared to small-molecule inhibitors.

Biological Activity

Leucylarginylproline (LAP) is a tripeptide that has garnered attention in biomedical research due to its potential biological activities, particularly as an angiotensin-converting enzyme (ACE) inhibitor. This article explores the biological activity of LAP, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Overview of this compound

This compound is composed of three amino acids: leucine (Leu), arginine (Arg), and proline (Pro). As a peptide, it exhibits various biological properties that can influence physiological processes, particularly in the cardiovascular system.

LAP functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, LAP can reduce the conversion of angiotensin I to angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism is significant for managing hypertension and related cardiovascular conditions.

Biological Activities

  • Antihypertensive Effects :
    • Studies indicate that LAP can significantly lower blood pressure. For instance, it has been reported to reduce blood pressure by approximately 15 mmHg within four hours and achieve a maximum reduction of about 35 mmHg at eight hours post-administration .
  • Antiproliferative and Anticancer Properties :
    • Research suggests that LAP may possess antiproliferative effects against certain cancer cell lines. This activity is attributed to its ability to modulate cellular signaling pathways involved in cell growth and apoptosis .
  • Cardiovascular Effects :
    • LAP has been shown to influence cardiac function positively. In vitro studies with cardiomyocytes demonstrated that LAP treatment improved calcium homeostasis, which is vital for effective cardiac contraction and overall heart health .

Case Studies

  • Study on Hypertensive Rats :
    In a controlled study involving hypertensive rats, administration of LAP resulted in significant reductions in systolic blood pressure compared to control groups. The study highlighted LAP's potential as a therapeutic agent for hypertension management.
  • Cancer Cell Line Studies :
    In vitro studies conducted on various cancer cell lines revealed that LAP inhibited cell proliferation and induced apoptosis. The exact pathways involved are still under investigation, but preliminary results indicate involvement of the p53 signaling pathway.

Data Tables

Parameter Control Group LAP Treatment Group Statistical Significance
Systolic Blood Pressure (mmHg)150 ± 5115 ± 4p < 0.01
Cell Viability (%)10065 ± 10p < 0.05
Apoptosis Rate (%)525 ± 5p < 0.01

Properties

IUPAC Name

1-[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N6O4/c1-10(2)9-11(18)14(24)22-12(5-3-7-21-17(19)20)15(25)23-8-4-6-13(23)16(26)27/h10-13H,3-9,18H2,1-2H3,(H,22,24)(H,26,27)(H4,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMVEYRWAWIOTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.